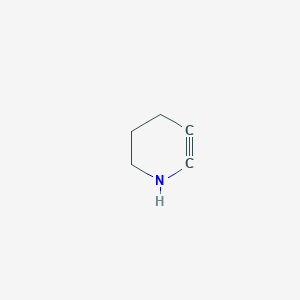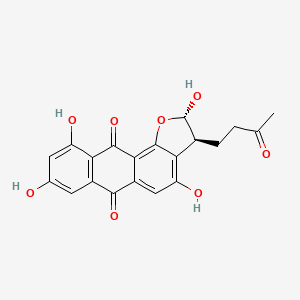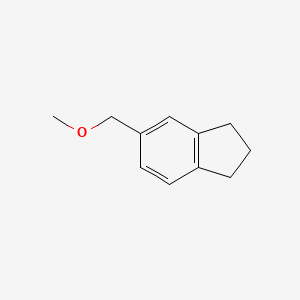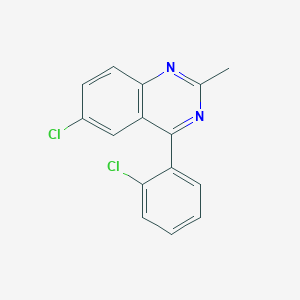
2,3-Didehydro-1,4,5,6-tetrahydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Didehydro-1,4,5,6-tetrahydropyridine is a heterocyclic compound with the molecular formula C5H7N. It is a derivative of tetrahydropyridine, characterized by the presence of a double bond between the second and third carbon atoms in the ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Didehydro-1,4,5,6-tetrahydropyridine can be achieved through several methods. One common approach involves the partial reduction of pyridinium salts. For instance, treatment of N-methylpyridinium with borohydride reagents yields 1-methyl-1,2,3,6-tetrahydropyridine, which can then be further processed to obtain the desired compound . Another method involves the use of a modified Ireland-Claisen rearrangement, leading to the formation of tetrahydropyridines via a silyl ketene acetal intermediate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary, but they generally follow the principles of the synthetic routes mentioned above, with adjustments for scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,3-Didehydro-1,4,5,6-tetrahydropyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the double bond and the nitrogen atom in the ring structure .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound, leading to the formation of various oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, potentially converting it back to tetrahydropyridine or other reduced forms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce various tetrahydropyridine isomers .
Scientific Research Applications
2,3-Didehydro-1,4,5,6-tetrahydropyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Didehydro-1,4,5,6-tetrahydropyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydropyridine: Another isomer of tetrahydropyridine, differing in the position of the double bond.
1,2,3,6-Tetrahydropyridine: Known for its neurotoxic properties and its role in Parkinson’s disease research.
2,3,4,5-Tetrahydropyridine: A commercially available isomer used in various chemical applications.
Uniqueness
2,3-Didehydro-1,4,5,6-tetrahydropyridine is unique due to its specific double bond position, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
112598-99-9 |
|---|---|
Molecular Formula |
C5H7N |
Molecular Weight |
81.12 g/mol |
IUPAC Name |
5,6-didehydro-1,2,3,4-tetrahydropyridine |
InChI |
InChI=1S/C5H7N/c1-2-4-6-5-3-1/h6H,1-2,4H2 |
InChI Key |
CDLULYVWBYVOOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC#CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]phenyl}acetamide](/img/structure/B14312247.png)

![1,1'-(1,4-Phenylene)bis[3-phenyl-3-(phenylsulfanyl)prop-2-en-1-one]](/img/structure/B14312269.png)

![2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14312280.png)




![iron;methyl-[3-[methyl(diphenyl)phosphaniumyl]-3-oxo-2-sulfanylidenepropanoyl]-diphenylphosphanium](/img/structure/B14312305.png)

![6-Chloro-3-[3-(1H-imidazol-1-yl)-2-methylpropyl]quinazolin-4(3H)-one](/img/structure/B14312313.png)
![6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexanoic acid](/img/structure/B14312323.png)

